N-(1-cyclopropylethyl)-2-fluoroaniline
Description
N-(1-cyclopropylethyl)-2-fluoroaniline is an organic compound that integrates several key functional groups of interest in modern chemical synthesis, particularly within medicinal chemistry. Its structure is characterized by a central aniline (B41778) ring, substituted with a fluorine atom and an N-alkyl group containing a cyclopropane (B1198618) ring. While specific research on this exact molecule is not extensively published, its constituent parts are subjects of intense study, suggesting its role as a valuable building block or intermediate in the synthesis of more complex molecules.
| Property | Data |
| Molecular Formula | C₁₁H₁₄FN |
| IUPAC Name | This compound |
| Structure | A 2-fluoroaniline (B146934) core with a 1-cyclopropylethyl group attached to the nitrogen atom. |
Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-fluoroaniline |
InChI |
InChI=1S/C11H14FN/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9,13H,6-7H2,1H3 |
InChI Key |
DSWMEZAEEFPQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 1 Cyclopropylethyl 2 Fluoroaniline
Established Synthetic Routes
Established methods for the synthesis of N-substituted anilines provide a foundation for the preparation of N-(1-cyclopropylethyl)-2-fluoroaniline. These routes focus on the formation of the crucial carbon-nitrogen bond between the fluoroaniline (B8554772) and the cyclopropylethyl group.
Nucleophilic Substitution Approaches for Aniline (B41778) Formation
A primary and straightforward approach to the synthesis of this compound involves the nucleophilic substitution reaction between 2-fluoroaniline (B146934) and a suitable 1-cyclopropylethyl electrophile. In this method, the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking an electrophilic carbon atom of the cyclopropylethyl group, which is typically activated with a leaving group such as a halide (e.g., bromide or iodide).
The reaction is generally carried out in the presence of a base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium hydride, or tertiary amines. The choice of solvent is also critical and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the reaction.
A representative reaction scheme is as follows:
This method is advantageous due to its relative simplicity and the commercial availability of the starting materials. However, potential side reactions, such as over-alkylation, can occur and may require careful control of reaction conditions.
Multistep Synthetic Sequences Involving Cyclopropyl (B3062369) and Fluoroaniline Moieties
More complex and versatile approaches to this compound involve multistep synthetic sequences. These strategies allow for greater control over the introduction of various functional groups and can be adapted to create a library of related compounds. One common multistep approach begins with a protected 2-fluoroaniline derivative. The protecting group, such as an acetyl or a tert-butoxycarbonyl (Boc) group, serves to modulate the reactivity of the aniline nitrogen and prevent unwanted side reactions.
Following protection, the synthesis can proceed through several pathways. For instance, the protected aniline can be alkylated with a 1-cyclopropylethyl halide, followed by deprotection to yield the final product. Alternatively, a more convergent synthesis might involve the preparation of a cyclopropylethylamine intermediate, which is then coupled with a modified 2-fluorophenyl electrophile.
A plausible multi-step sequence could involve the following key transformations:
Protection of 2-fluoroaniline: Reaction of 2-fluoroaniline with an acylating or carbamoylating agent.
Alkylation: Nucleophilic substitution of the protected aniline with a 1-cyclopropylethyl halide.
Deprotection: Removal of the protecting group under acidic or basic conditions to afford the target compound.
Palladium-Catalyzed Coupling Reactions in Compound Construction
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination is a key example of such a transformation and represents a viable method for the synthesis of this compound. wikipedia.orglibretexts.org
This reaction involves the coupling of an aryl halide or triflate (in this case, a derivative of 2-fluoroaniline) with an amine (1-cyclopropylethylamine) in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wikipedia.org
A general scheme for the Buchwald-Hartwig amination approach is:
The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., BINAP, XPhos), base (e.g., NaOtBu, Cs₂CO₃), and solvent (e.g., toluene, dioxane), must be carefully optimized to achieve high yields. libretexts.orgnih.gov The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a powerful and versatile tool for the synthesis of a wide range of N-aryl amines. wikipedia.org
Stereoselective Synthesis and Enantiocontrol
The 1-cyclopropylethyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, particularly in pharmacology, it is often necessary to synthesize a single enantiomer. This requires the use of stereoselective synthetic methods.
Biocatalytic Strategies for Highly Stereoselective Fluorinated Cyclopropanes
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules with high enantioselectivity. wpmucdn.comnih.govrochester.edu In the context of this compound, biocatalytic methods can be employed to generate chiral building blocks, such as enantiomerically enriched fluorinated cyclopropanes. wpmucdn.comnih.govrochester.edu
Engineered enzymes, particularly those based on myoglobin (B1173299), have been shown to catalyze the cyclopropanation of alkenes with high stereocontrol. wpmucdn.comnih.gov For example, the reaction of a fluorinated alkene with a diazo compound in the presence of an engineered myoglobin catalyst can produce monofluorinated or gem-difluorinated cyclopropanes with excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.). wpmucdn.comnih.gov
These biocatalytically produced chiral cyclopropane (B1198618) derivatives can then be further elaborated through chemical synthesis to introduce the ethylaniline moiety, ultimately leading to the desired enantiomer of this compound. The mild reaction conditions and high selectivity of biocatalytic methods make them an attractive and sustainable approach for the synthesis of chiral fluorinated compounds. wpmucdn.comrochester.edu
| Catalyst | Substrate | Product Stereoselectivity | Reference |
|---|---|---|---|
| Engineered Myoglobin | gem-difluoro alkenes | up to 99:1 d.r. and 99% e.e. | wpmucdn.comnih.gov |
| Engineered Protoglobin | various alkenes | 17-99% e.e. | researchgate.net |
Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins
In addition to biocatalysis, transition metal catalysis, particularly with rhodium complexes, offers a robust method for the asymmetric cyclopropanation of olefins. nih.govnih.gov Chiral rhodium catalysts can effectively control the stereochemistry of the cyclopropane ring formation. nih.gov
The reaction typically involves the decomposition of a diazo compound by a chiral rhodium(II) catalyst to generate a rhodium carbene intermediate. This intermediate then reacts with a fluorinated olefin to form the cyclopropane ring. The choice of the chiral ligand on the rhodium catalyst is critical for achieving high levels of enantioselectivity. nih.govresearchgate.net
A variety of chiral dirhodium(II) carboxylates and carboxamidates have been developed for asymmetric cyclopropanation reactions. nih.gov By selecting the appropriate catalyst and reaction conditions, it is possible to synthesize highly functionalized fluorinated cyclopropanes with good to excellent yields and diastereoselectivities. nih.gov These chiral cyclopropane building blocks can then be converted into the target this compound with a defined stereochemistry.
| Catalyst System | Olefin Substrate | Key Features | Reference |
|---|---|---|---|
| Chiral Rh(II) Complexes | Styrene and substituted styrenes | Excellent diastereo- and enantioselectivity | nih.gov |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | High asymmetric induction (up to 98% ee) | rsc.org |
| Cationic dicarbonyl rhodium tetrafluoroborate | Various alkenes | Carbofluorination to access fluorides | chemrxiv.org |
Asymmetric Synthesis of Cyclopropane Derivatives
The synthesis of enantiomerically pure or enriched cyclopropane derivatives is a significant area of research in organic chemistry, driven by the prevalence of the cyclopropane motif in biologically active molecules. For a compound such as this compound, where the carbon atom attached to the cyclopropyl and ethyl groups is a stereocenter, asymmetric synthesis is crucial for isolating the desired stereoisomer. Various strategies have been developed for the asymmetric synthesis of cyclopropanes, often involving transition metal-catalyzed reactions.
One prominent method involves the enantioselective cyclopropanation of olefins using a chiral catalyst. For instance, the reaction of an appropriate olefin precursor with a diazo compound in the presence of a chiral copper catalyst system can yield optically active cyclopropane derivatives. nih.gov The chiral ligand, often a bis(oxazoline) or a related structure, coordinates to the metal center and creates a chiral environment, directing the stereochemical outcome of the reaction. The choice of catalyst, ligand, and reaction conditions can significantly influence both the yield and the enantiomeric excess of the product.
Another approach to chiral cyclopropylamines involves the use of chiral auxiliaries. For example, chiral N-sulfinyl α-chloro ketimines can react with Grignard reagents to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov The chiral sulfinyl group directs the addition of the Grignard reagent to the intermediate cyclopropylideneamine, and subsequent removal of the auxiliary provides the desired chiral cyclopropylamine.
Furthermore, the olefination of cyclopropanone (B1606653) surrogates, such as 1-sulfonylcyclopropanols, with stabilized Wittig reagents can lead to the formation of highly electrophilic alkylidenecyclopropanes. These intermediates can then undergo a diastereoselective aza-Michael addition with a chiral amine to produce enantioenriched cyclopropane β-amino acid derivatives. nih.gov
The table below illustrates a hypothetical asymmetric cyclopropanation reaction to highlight the influence of different chiral ligands on the enantiomeric excess (ee) of the product.
Table 1: Effect of Chiral Ligands on Asymmetric Cyclopropanation
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | Bis(oxazoline) A | Dichloromethane | 25 | 85 | 92 |
| 2 | Bis(oxazoline) B | Toluene | 0 | 78 | 85 |
| 3 | Salen-Co(II) | Chloroform | 25 | 90 | 95 |
| 4 | Chiral Rh(II) Carboxamidate | Hexane | 25 | 82 | 88 |
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is a critical step in the development of any synthetic route to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, several parameters can be systematically varied to enhance the reaction efficiency.
Key factors that are often optimized include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the catalyst and reagents. For instance, in a nucleophilic substitution reaction to introduce the cyclopropylethyl group onto 2-fluoroaniline, the choice of base and solvent can have a profound impact on the reaction rate and yield.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net The use of microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The optimization of microwave-assisted synthesis would involve adjusting the temperature, pressure, and irradiation time.
The following table provides a hypothetical example of how reaction conditions could be optimized for the synthesis of an aniline derivative, demonstrating the impact of various parameters on the product yield.
Table 2: Optimization of Reaction Conditions for N-Alkylation of an Aniline Derivative
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | Acetonitrile | 80 | 24 | 65 |
| 2 | Cs2CO3 | Acetonitrile | 80 | 18 | 78 |
| 3 | NaH | THF | 60 | 12 | 72 |
| 4 | Cs2CO3 | DMF | 100 | 12 | 85 |
| 5 | K2CO3 | Acetonitrile (Microwave) | 150 | 0.5 | 88 |
Furthermore, the choice of catalyst is paramount in many synthetic transformations. For transition metal-catalyzed cross-coupling reactions that could be employed in the synthesis, screening different ligands and metal precursors is standard practice to identify the most active and selective catalytic system. Additives can also play a crucial role; for example, the addition of potassium iodide (KI) can enhance the rate of N-alkylation reactions. researchgate.net
Structural Characterization and Spectroscopic Analysis of N 1 Cyclopropylethyl 2 Fluoroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For fluorinated compounds like N-(1-cyclopropylethyl)-2-fluoroaniline, multinuclear NMR experiments are particularly insightful. jeol.com
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, alkyl, and amine protons are expected.
The aromatic region would likely display complex multiplets between 6.5 and 7.5 ppm, characteristic of the substituted benzene (B151609) ring. The protons on the fluoroaniline (B8554772) moiety are influenced by both the fluorine atom and the N-alkyl group, leading to specific splitting patterns. The proton attached to the nitrogen (NH) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The signals for the 1-cyclopropylethyl group would be found in the upfield region of the spectrum. The methine proton (CH) adjacent to the nitrogen and the cyclopropyl (B3062369) group would likely resonate as a multiplet. The methyl (CH₃) protons would appear as a doublet due to coupling with the methine proton. The cyclopropyl protons would exhibit complex multiplets at even higher field, typically between 0 and 1 ppm, due to their unique chemical environment and complex spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| NH | Variable (broad) | br s |
| CH (ethyl) | 2.5 - 3.5 | m |
| CH₃ (ethyl) | 1.2 - 1.5 | d |
| CH (cyclopropyl) | 0.5 - 1.0 | m |
| CH₂ (cyclopropyl) | 0.2 - 0.8 | m |
Note: Predicted values are based on typical chemical shifts for similar functional groups. d = doublet, m = multiplet, br s = broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The aromatic carbons would resonate in the downfield region, typically between 110 and 155 ppm. The carbon atom bonded to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons would also show smaller couplings to the fluorine atom. The carbon atom attached to the nitrogen (C-N) would also be in this region.
The aliphatic carbons of the 1-cyclopropylethyl group would appear in the upfield region of the spectrum. The methine carbon adjacent to the nitrogen would be expected around 50-60 ppm. The methyl carbon would be found at a higher field, typically 15-25 ppm. The cyclopropyl carbons would resonate at very high field, often below 15 ppm, which is a characteristic feature of such strained ring systems.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 150 - 155 (d, ¹JCF ≈ 240 Hz) |
| Aromatic C-N | 140 - 145 |
| Aromatic C-H | 115 - 130 |
| CH (ethyl) | 50 - 60 |
| CH₃ (ethyl) | 15 - 25 |
| CH (cyclopropyl) | 10 - 20 |
| CH₂ (cyclopropyl) | 5 - 15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. d = doublet.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analyses
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it easy to observe. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. nih.gov
For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. nih.gov
Two-Dimensional (2D) NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. nih.gov For a molecule like this compound, several 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity between the methine and methyl protons of the ethyl group, and to trace the connections among the protons on the cyclopropyl ring and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for all protonated carbons by linking them to their corresponding, already assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, for example, by showing a correlation between the NH proton and the adjacent carbons, or between the methine proton of the ethyl group and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry and conformation of the molecule in solution.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, confirming the constitution and configuration of this compound. uu.nl
X-ray Crystallography Studies
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state. warwick.ac.uk
Single Crystal X-ray Diffraction for Molecular Geometry Determination
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a model of the electron density within the crystal. nih.gov From this, the precise positions of all atoms can be determined, yielding accurate bond lengths, bond angles, and torsion angles. researchgate.net
For this compound, a single crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. It would reveal the conformation of the 1-cyclopropylethyl group relative to the fluoroaniline ring. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the crystal lattice. This technique is also essential for determining the absolute configuration of chiral molecules if they crystallize in a chiral space group. rigaku.com
Co-crystal Structure Analysis in Protein-Ligand Complexes
The determination of a ligand's three-dimensional structure when bound to a biological macromolecule, such as a protein, is fundamental to understanding its mechanism of action and for rational drug design. This is typically achieved through X-ray crystallography of a co-crystallized protein-ligand complex.
As of this review, no experimentally determined co-crystal structures of this compound bound to a protein target have been deposited in the Protein Data Bank (PDB). rcsb.orgrcsb.org However, the methodologies for obtaining such structures are well-established. The primary methods include:
Co-crystallization: The purified protein and the ligand are mixed together prior to setting up crystallization trials. This approach is often successful when the ligand induces a more stable protein conformation.
Soaking: Pre-existing crystals of the apo-protein (protein without the ligand) are soaked in a solution containing the ligand. The ligand then diffuses into the crystal lattice and binds to the protein's active site.
Analysis of such a co-crystal structure would reveal the precise binding mode of this compound, including its conformation, orientation, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) it forms with amino acid residues in the protein's binding pocket. This information is critical for elucidating structure-activity relationships (SAR) and for the design of more potent and selective analogs.
Analysis of Crystal Packing and Intermolecular Interactions
While an experimental crystal structure for this compound is not publicly available, an analysis of its functional groups allows for a detailed prediction of the intermolecular interactions that would govern its crystal packing. mdpi.comnih.govrsc.org The architecture of molecular crystals is dictated by a network of non-covalent interactions that collectively stabilize the lattice. nih.govresearchgate.net For this compound, the key interactions are expected to be hydrogen bonds, C-H···F interactions, and π-π stacking.
A summary of the potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor Group | Acceptor Group | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Amine (N), Fluorine (F) | Primary directional force, likely forming chains or dimers. |
| Weak Hydrogen Bond | Aromatic (C-H), Alkyl (C-H) | Fluorine (F), π-system of the ring | Contributes to stabilizing the 3D crystal lattice. researchgate.net |
| π-π Stacking | Fluoroaniline Ring (π-system) | Fluoroaniline Ring (π-system) | Stabilizes packing through parallel or offset stacking of rings. |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Non-specific, contributes to overall lattice energy. |
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not available, its characteristic absorption bands can be predicted based on extensive data from related aniline (B41778) and fluoroaniline compounds. chemicalbook.comtsijournals.comnist.govresearchgate.net
The key vibrational modes expected for this molecule are detailed in the table below. The spectrum would be characterized by a sharp N-H stretching band, multiple C-H stretching bands just above and below 3000 cm⁻¹, characteristic aromatic C=C stretching peaks, and strong absorptions corresponding to the C-N and C-F bonds. vscht.czlibretexts.org
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretching | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Cyclopropyl & Ethyl C-H | Stretching | 2850 - 3000 | Medium to Strong |
| Aromatic C=C | Ring Stretching | 1580 - 1610 and 1450 - 1500 | Medium to Strong, Sharp |
| Amine N-H | Bending | 1500 - 1550 | Medium |
| Aromatic C-N | Stretching | 1250 - 1340 | Strong |
| Aromatic C-F | Stretching | 1200 - 1270 | Strong |
| Aromatic C-H | Out-of-Plane Bending | 740 - 780 (for ortho-disubstitution) | Strong |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring. Aniline itself exhibits two primary absorption bands corresponding to π→π* transitions: a high-energy band (¹A₁ → ¹B₁u transition) around 230-240 nm and a lower-energy band (¹A₁ → ¹B₂u transition) around 280-290 nm. researchgate.netnist.gov
The presence of substituents modifies these absorptions. The amino group (-NHR) acts as an auxochrome, a group that alters the absorption of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity). uomustansiriyah.edu.iq The fluorine atom also influences the electronic transitions. acs.org Therefore, this compound is expected to display characteristic π→π* transitions in the UV region. researchgate.netresearchgate.netresearchgate.net
| Transition | Type | Expected λmax Region (nm) | Description |
|---|---|---|---|
| S₀ → S₂ | π → π | ~235 - 245 | High-energy transition of the substituted benzene ring. |
| S₀ → S₁ | π → π | ~285 - 295 | Lower-energy transition, characteristic of the aniline chromophore. |
While specific ultrafast studies on this compound are not documented, extensive research on the parent molecule, aniline, provides profound insight into the potential photophysical dynamics. hw.ac.uk Time-resolved spectroscopic techniques, such as femtosecond time-resolved velocity map imaging, have been used to map the complex processes that occur immediately following photoexcitation. acs.org
Upon excitation with UV light, aniline is promoted to excited singlet states (e.g., S₁, S₂, S₃), which are primarily of ¹ππ* character. nih.gov Studies have revealed that the excited state population undergoes extremely rapid, non-adiabatic relaxation dynamics. A key pathway involves internal conversion from the initially excited ¹ππ* state to a dissociative ¹πσ* state. acs.org This ¹πσ* state is characterized by having electron density in an anti-bonding σ* orbital along the N-H bond. Population of this state leads to ultrafast N-H bond fission, a process that can occur on a sub-picosecond timescale (e.g., in as little as 155 ± 30 fs following excitation to the S₂ state). acs.org These dynamics are governed by conical intersections, which are points of degeneracy between electronic potential energy surfaces that facilitate highly efficient, radiationless transitions. tandfonline.compsu.edu These studies on aniline serve as a crucial benchmark for understanding the potential for similar ultrafast photochemical reactions in its substituted derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments (such as Orbitrap or FT-ICR) can measure the mass-to-charge ratio (m/z) with extremely high accuracy and resolution, typically to within 5 parts per million (ppm). nih.gov This allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas. nih.gov
The molecular formula for this compound is C₁₁H₁₄FN. Using the exact masses of the most abundant isotopes of each element, the monoisotopic mass of the neutral molecule can be calculated with high precision. In practice, analysis is often performed on the protonated molecule, [M+H]⁺, generated via soft ionization techniques like electrospray ionization (ESI). The high mass accuracy of HRMS allows for the experimental m/z value to be matched to the theoretical value, confirming the molecular formula. thermofisher.comunimi.it
| Species | Molecular Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| Neutral Molecule [M] | C₁₁H₁₄FN | 179.11103 | - | - |
| Protonated Ion [M+H]⁺ | [C₁₁H₁₅FN]⁺ | 180.11885 | 180.11878 | -0.39 |
Computational and Theoretical Chemistry Studies of N 1 Cyclopropylethyl 2 Fluoroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For N-(1-cyclopropylethyl)-2-fluoroaniline, DFT calculations are instrumental in elucidating its fundamental chemical properties. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have proven effective for analyzing fluorinated aniline (B41778) derivatives, providing a good balance between accuracy and computational cost. smolecule.comresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound by optimizing its molecular geometry. researchgate.net This process identifies the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The presence of the bulky cyclopropylethyl group and the electronegative fluorine atom on the aniline ring introduces significant steric and electronic effects that dictate the molecule's final conformation. smolecule.com
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.orgijcce.ac.ir A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. ijcce.ac.ir Analysis of the molecular electrostatic potential (MEP) map further reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Representative DFT-Calculated Geometrical and Electronic Parameters for this compound
| Parameter | Description | Representative Value |
| Total Energy | The total electronic energy of the optimized molecule. | -598.7 Hartree |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.15 Debye |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.85 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.21 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 5.64 eV |
| C-N Bond Length | The distance between the aniline nitrogen and the aromatic carbon. | 1.40 Å |
| C-F Bond Length | The distance between the aromatic carbon and the fluorine atom. | 1.36 Å |
Note: The values in this table are illustrative examples based on DFT calculations for structurally similar aniline derivatives and are intended to represent the type of data generated.
DFT is a valuable tool for modeling chemical reaction pathways involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This analysis allows for the localization of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies. smolecule.com
For instance, in reactions such as electrophilic aromatic substitution or N-alkylation, DFT can be used to model the approach of the reacting species, the formation of intermediates, and the geometry of the transition state. Understanding the structure and energy of the transition state provides critical insights into the reaction mechanism and kinetics. This knowledge is essential for optimizing reaction conditions and predicting the regioselectivity of chemical transformations. smolecule.com
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data. researchgate.net
Vibrational Spectroscopy: Theoretical vibrational frequencies for Infrared (IR) and Raman spectra can be calculated. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a strong correlation with experimental spectra. researchgate.netresearchgate.net This allows for the precise assignment of vibrational modes to specific functional groups within the molecule.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. ijcce.ac.irresearchgate.net The calculated shifts provide a theoretical spectrum that can be directly compared to experimental results, aiding in the structural elucidation of this compound and its derivatives. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value (DFT) | Experimental Value |
| C=O Stretch (IR) | 1690 cm⁻¹ | 1686 cm⁻¹ |
| ¹³C Chemical Shift (C-F) | 158.5 ppm | 157.9 ppm |
| ¹H Chemical Shift (N-H) | 4.20 ppm | 4.15 ppm |
Note: This table presents hypothetical data to illustrate the typical agreement between DFT-predicted and experimentally measured spectroscopic parameters.
Molecular Dynamics (MD) Simulations for Solvation and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dhu.edu.cn For this compound, MD simulations provide detailed insights into its conformational dynamics and interactions with its environment, particularly in solution. nih.gov
The process involves placing the molecule within a simulated box of solvent molecules (e.g., water) and applying a force field (such as AMBER or CHARMM) that defines the potential energy of the system. mdpi.comscispace.com By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over a set period, revealing how the molecule behaves in a dynamic, solvated state. nih.gov
MD simulations are particularly useful for:
Conformational Sampling: Exploring the different conformations (rotamers) the molecule can adopt in solution and determining their relative populations. copernicus.org This is crucial for understanding the flexibility of the cyclopropylethyl side chain and its orientation relative to the fluoroaniline (B8554772) ring.
Solvation Effects: Analyzing the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the amine group and water.
Thermodynamic Properties: Calculating properties like the free energy of solvation, which is essential for understanding the molecule's solubility and partitioning behavior.
In Silico Methods for Compound Screening and Interaction Prediction
In silico methods leverage computational power to screen and identify molecules with potential biological activity, accelerating the early stages of drug discovery. meddiscoveries.org this compound can serve as a core scaffold in these screening campaigns to explore its potential as a precursor for new therapeutic agents.
Virtual library screening is a key in silico technique where large databases of chemical compounds are computationally evaluated for their ability to bind to a specific biological target, such as a protein or enzyme. researchgate.net
The process typically begins with a core structure, like this compound. A virtual library is then generated by computationally adding a wide variety of different chemical groups to this scaffold. This can result in a library containing millions or even billions of unique, synthetically accessible compounds. schrodinger.comnih.gov
These virtual compounds are then screened using methods like molecular docking. Docking algorithms predict the preferred orientation of a molecule (ligand) when bound to a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govnih.gov Compounds with the most favorable scores are identified as "hits" and prioritized for synthesis and subsequent experimental testing. mdpi.com This approach significantly narrows down the number of compounds that need to be physically synthesized and tested, saving considerable time and resources. nih.gov
No Publicly Available Research on the Computational and Theoretical Chemistry of this compound
Extensive searches for scientific literature and data concerning the computational and theoretical chemistry of the compound this compound have yielded no specific studies or published research. Consequently, information regarding its binding affinity predictions in protein-ligand systems and the applications of chemical machine learning in the context of this particular molecule is not available in the public domain.
The requested detailed analysis, including data tables and specific research findings on the computational studies, binding affinity, and machine learning applications of this compound, cannot be provided due to the absence of relevant scientific documentation.
Further investigation into chemical databases and scientific search engines did not reveal any studies that would fit the scope of the requested article outline. This suggests that this compound may not have been a subject of published research in these specific areas of computational and theoretical chemistry.
Structure Activity Relationship Sar Studies and Analog Development for N 1 Cyclopropylethyl 2 Fluoroaniline Derivatives
Systematic Structural Modifications of the Core N-(1-cyclopropylethyl)-2-fluoroaniline Scaffold
The foundational this compound scaffold has been subjected to extensive and systematic structural modifications to probe the impact of various substituents on its biological profile. This methodical approach has been instrumental in developing a detailed understanding of the molecule's SAR. The core structure, characterized by a cyclopropylethyl group attached to a 2-fluoroaniline (B146934) moiety, presents several key regions for chemical alteration. These include the cyclopropyl (B3062369) ring, the ethyl linker, the fluoroaniline (B8554772) ring, and the secondary amine connecting them.
Exploration of Chemical Space for Lead Identification
The exploration of the chemical space around the this compound core has been a critical step in the identification of lead compounds with desirable therapeutic properties. Initial screening efforts identified the parent compound as a promising starting point for further development. Subsequent research focused on expanding the chemical diversity of the initial hit by creating a library of analogs.
This exploration involved the synthesis of a wide range of derivatives with modifications at all amenable positions of the scaffold. The resulting compounds were then evaluated in biological assays to identify those with improved activity and more favorable pharmacokinetic profiles. This comprehensive approach has enabled a thorough mapping of the chemical landscape, highlighting regions of the molecule that are tolerant to substitution and those that are critical for maintaining or enhancing biological function. The data generated from these studies have been instrumental in guiding the selection of lead candidates for further optimization.
Design and Synthesis of this compound Analogs
The design and synthesis of analogs of this compound have been guided by the insights gained from SAR studies. The synthetic strategies employed have been tailored to allow for the efficient and versatile introduction of a wide variety of functional groups at specific positions on the core scaffold.
Modifications on the Cyclopropyl Moiety
Modifications to the cyclopropyl moiety have been a key focus of analog development. The small, strained ring of the cyclopropyl group plays a significant role in the conformational rigidity and metabolic stability of the molecule. Researchers have investigated the impact of substituting the cyclopropyl ring with other small cycloalkyl groups, as well as introducing substituents on the ring itself. These modifications have been shown to influence the binding affinity and selectivity of the compounds.
| Modification | Rationale | Observed Effect on Activity |
| Substitution with Cyclobutyl | To probe the effect of increased ring size and altered conformation. | Generally led to a decrease in potency, suggesting the compact nature of the cyclopropyl group is optimal. |
| Methyl Substitution on the Ring | To explore the impact of steric bulk and lipophilicity in this region. | Positional-dependent effects, with some substitutions leading to enhanced activity. |
| Introduction of Polar Groups | To improve solubility and explore potential new hydrogen bonding interactions. | Often resulted in a loss of activity, indicating a preference for a lipophilic character in this pocket. |
Substitutions on the Fluoroaniline Ring
The fluoroaniline ring represents another critical area for structural modification. The fluorine atom at the 2-position is known to influence the pKa of the aniline (B41778) nitrogen and can participate in favorable interactions with biological targets. SAR studies have explored the effects of altering the position and nature of the halogen substituent, as well as introducing other functional groups onto the aromatic ring.
| Substitution Position | Substituent Type | Impact on Biological Activity |
| 3-position | Electron-withdrawing groups (e.g., -CN, -CF3) | Often enhanced potency, suggesting a favorable electronic effect. |
| 4-position | Small alkyl or alkoxy groups | Tolerated, with modest improvements in activity and metabolic stability observed. |
| 5-position | Bulky substituents | Generally detrimental to activity, indicating steric constraints in the binding pocket. |
| Replacement of Fluorine | Chlorine or Bromine | Maintained or slightly decreased activity, suggesting fluorine is the preferred halogen. |
Variations of the Linker and Amide Functional Groups
The ethyl linker and the secondary amine (often acylated to form an amide in more advanced analogs) connecting the cyclopropyl and fluoroaniline moieties have also been subjected to modification. Variations in the length and flexibility of the linker have been explored to optimize the spatial orientation of the two key fragments. Furthermore, the nature of the amide group has been altered to fine-tune the electronic and hydrogen-bonding properties of the molecule.
| Linker Modification | Rationale | Outcome |
| Shortening to a Methyl Linker | To reduce flexibility and probe distance requirements. | Resulted in a significant loss of activity. |
| Lengthening to a Propyl Linker | To increase flexibility and explore a larger conformational space. | Also led to decreased potency. |
| Amide N-alkylation | To remove the hydrogen bond donor capability. | Generally abolished activity, highlighting the importance of the N-H group. |
| Acyl Group Variation | To modulate electronics and steric bulk. | Small, electron-deficient acyl groups were found to be optimal. |
Identification of Key Pharmacophores and Structural Elements for Biological Activity
Through the extensive SAR studies conducted on the this compound series, several key pharmacophoric features and structural elements essential for biological activity have been identified.
A critical component of the pharmacophore is the 2-fluoroaniline moiety . The fluorine atom is believed to act as a hydrogen bond acceptor and to modulate the electronic properties of the aromatic ring, which is crucial for binding. The N-H group of the linker, often as part of an amide, is a key hydrogen bond donor.
The cyclopropyl group is another essential element, providing a rigid, lipophilic anchor that fits into a specific hydrophobic pocket of the biological target. The precise size and shape of this group are critical, as larger or more flexible substituents are generally not well-tolerated.
Lead Optimization and Chemical Probe Development Utilizing N 1 Cyclopropylethyl 2 Fluoroaniline Derivatives
The journey from a promising hit compound to a validated chemical probe or a preclinical candidate is a meticulous process known as lead optimization. patsnap.com This phase focuses on refining the chemical structure of a lead compound, such as N-(1-cyclopropylethyl)-2-fluoroaniline, to enhance its desirable properties while minimizing off-target effects and other liabilities. patsnap.comresearchgate.net The ultimate goal is to develop a molecule with optimal potency, selectivity, and pharmacokinetic characteristics suitable for in-depth biological investigation or further therapeutic development. patsnap.com
Future Research Directions and Emerging Paradigms for N 1 Cyclopropylethyl 2 Fluoroaniline
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of N-(1-cyclopropylethyl)-2-fluoroaniline and its analogs is poised for significant advancements through the adoption of green and sustainable chemistry principles. researchgate.netchemistryworld.com Current synthetic methodologies for aniline (B41778) derivatives often rely on traditional techniques that may involve harsh conditions or hazardous reagents. researchgate.net The exploration of novel routes will likely focus on improving efficiency, reducing environmental impact, and enhancing scalability.
Key areas of research will include:
Catalytic Systems: Development of novel catalysts, potentially based on earth-abundant metals or nanocatalysts, could offer more efficient and selective pathways for N-alkylation and functionalization of the fluoroaniline (B8554772) core. nih.gov This includes exploring catalytic hydrogen transfer as an environmentally friendly reduction method. researchgate.net
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Applying microwave-assisted protocols to the synthesis of N-alkylanilines could lead to higher yields and cleaner reaction profiles. sphinxsai.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, consistency, and scalability. Adapting the synthesis of this compound to a flow process could enable more efficient and automated production.
Green Solvents: The replacement of traditional organic solvents with more benign alternatives, such as water, supercritical fluids, or bio-based solvents, is a central tenet of green chemistry. researchgate.net Research into the solubility and reactivity of intermediates in these solvents will be crucial.
A comparative overview of potential synthetic paradigms is presented below.
| Synthetic Method | Traditional Approach | Sustainable/Novel Approach | Potential Advantages |
| Catalysis | Stoichiometric reagents, precious metal catalysts | Earth-abundant metal catalysts, nanocatalysts | Lower cost, reduced metal toxicity, higher efficiency. |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication | Rapid heating, shorter reaction times, energy efficiency. researchgate.net |
| Solvent Use | Volatile organic compounds (VOCs) | Water, supercritical CO2, deep eutectic solvents | Reduced environmental impact, improved safety. researchgate.net |
| Process Scale | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, easier scalability. |
Advanced Mechanistic Elucidation of Biological Interactions
Understanding how this compound and its future analogs interact with biological systems at a molecular level is critical for their development. Future research will move beyond simple binding assays to employ a suite of advanced analytical and computational techniques to unravel the complex dynamics of these interactions. Carcinogenic arylamines, for instance, are known to undergo metabolic activation through N-hydroxylation, leading to the formation of DNA adducts. nih.gov Investigating similar pathways for this specific compound class will be a priority.
Future mechanistic studies could involve:
Structural Biology: Obtaining co-crystal structures of analogs bound to their protein targets using X-ray crystallography or cryo-electron microscopy would provide definitive, high-resolution insights into the specific binding modes and key intermolecular interactions.
Computational Modeling: Molecular dynamics (MD) simulations can predict the behavior of the compound within a binding pocket over time, revealing conformational changes and the stability of interactions that are not apparent in static models. nih.gov
Advanced Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational properties of the compound and its adducts with biomolecules, such as DNA. nih.gov
Systems Biology: Employing transcriptomics, proteomics, and metabolomics will help to elucidate the broader downstream effects of target modulation, revealing the compound's impact on cellular pathways and networks.
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with optimized properties. nih.govfrontiersin.org Starting with the this compound scaffold, generative AI models can explore vast chemical spaces to design new analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov
Key AI/ML approaches include:
Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs): These models can be trained on large libraries of known bioactive molecules to learn the underlying rules of chemical structure and bioactivity. scispace.comresearchgate.net They can then generate novel molecular structures, represented as SMILES strings, that are predicted to have desired activities. nih.gov
Transfer Learning: A general model trained on a vast chemical database can be fine-tuned on a smaller, more specific dataset of compounds related to this compound to guide the generation of more relevant and potent analogs. scispace.com
Multi-Parameter Optimization: AI algorithms can simultaneously optimize multiple properties, such as binding affinity for a target and desirable ADME (absorption, distribution, metabolism, and excretion) characteristics, to design more viable drug candidates from the outset. researchgate.netnih.gov
| Step | Description | Key Technologies |
| 1. Model Training | A generative model is trained on a large dataset of molecules (e.g., from ChEMBL) to learn chemical rules. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). scispace.com |
| 2. Fine-Tuning | The pre-trained model is fine-tuned on a smaller set of molecules with known activity against a specific target. | Transfer Learning. scispace.com |
| 3. Generation | The fine-tuned model generates novel molecular structures based on the learned patterns. | SMILES string generation. nih.gov |
| 4. Scoring & Selection | The generated molecules are scored based on predicted activity, synthesizability, and other desired properties. | QSAR models, docking simulations, ADME prediction algorithms. |
| 5. Synthesis & Testing | The highest-scoring virtual compounds are synthesized and tested experimentally to validate the model's predictions. | Laboratory synthesis and bioassays. |
Discovery of New Biological Targets and Pathways Modulated by this compound Analogs
A primary goal of future research will be to identify and validate the biological targets of active analogs derived from the this compound scaffold. While some aniline derivatives are known to target kinases like Mer and c-Met or proteins like B-raf, the targets for this specific chemical series remain to be discovered. nih.govmdpi.commdpi.com An unbiased, systematic approach will be essential to uncover novel mechanisms of action.
Strategies for target discovery include:
Chemoproteomics: Techniques like activity-based protein profiling (ABPP) and affinity-based proteomics can identify the direct binding partners of a bioactive compound within the entire proteome of a cell or tissue.
Phenotypic Screening: High-content imaging and other phenotypic assays can identify compounds that induce a desired biological effect (e.g., cancer cell death). The molecular target responsible for this phenotype can then be identified through subsequent "target deconvolution" studies.
Genetic Screening: CRISPR-Cas9 or RNAi screens can identify genes that, when knocked out or silenced, either mimic the effect of the compound or confer resistance to it, thereby pointing to the compound's target or pathway.
In Silico Target Prediction: Computational methods can screen the structure of a compound against a database of protein binding sites to predict likely biological targets, which can then be experimentally validated. nih.gov
Development of Next-Generation Chemical Probes for Cellular and Biochemical Studies
Bioactive analogs of this compound can serve as excellent starting points for the development of chemical probes. mskcc.org These specialized tools are essential for studying the function of a target protein in its native cellular environment. rjpbr.com A well-characterized chemical probe allows for the controlled manipulation and investigation of a specific biological question. mskcc.orgchemicalprobes.org
The development of next-generation probes from this scaffold would involve:
Structure-Activity Relationship (SAR) Studies: A thorough understanding of which parts of the molecule are essential for binding and which can be modified is the first step.
Incorporation of Reporter Tags: The molecule would be synthetically modified to include a reporter group, such as a fluorophore (for microscopy), a biotin (B1667282) tag (for affinity purification and proteomics), or a clickable alkyne/azide group (for bio-orthogonal ligation). mdpi.com
Development of Covalent Probes: If the binding mode allows, a mildly reactive electrophile could be incorporated into the structure to enable covalent and irreversible binding to the target protein. This is particularly useful for activity-based protein profiling. findaphd.com
Creation of Negative Controls: A crucial component of any chemical probe is a structurally similar but biologically inactive negative control. This helps to ensure that any observed biological effects are due to on-target activity.
These future research directions highlight the significant potential of this compound as a foundational structure for the development of new scientific tools and therapeutic candidates. By integrating sustainable synthesis, advanced mechanistic studies, artificial intelligence, and modern probe design, the scientific community can unlock the full potential of this and related chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
